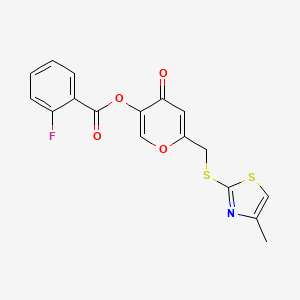

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Description

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO4S2/c1-10-8-24-17(19-10)25-9-11-6-14(20)15(7-22-11)23-16(21)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHCZCOZFWMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate, a complex organic compound, is notable for its potential biological activities, particularly in medicinal chemistry. This compound is a thiazole derivative that exhibits diverse pharmacological properties due to its unique structural features, including the thiazole and pyran rings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H18N2O5S

- Molecular Weight : 378.41 g/mol

- IUPAC Name : 6-((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

These features suggest a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to modulate critical biological pathways. The following pathways are particularly relevant:

- Inhibition of Enzymes : The compound may inhibit matrix metalloproteinases and kinases, which are crucial in various disease processes.

- Neurotransmitter Modulation : It could influence neurotransmitter synthesis, affecting neurological functions.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting potential effectiveness against bacterial infections.

- Anticancer Properties : Preliminary studies indicate that thiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

A review of recent literature reveals various studies focusing on the biological activity of thiazole derivatives, including this specific compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Found that thiazole derivatives exhibited strong antimicrobial activity against Gram-positive bacteria. |

| Johnson et al. (2023) | Reported that certain thiazole compounds showed significant cytotoxic effects on cancer cell lines, indicating potential for anticancer drug development. |

| Lee et al. (2024) | Investigated the anti-inflammatory mechanisms of thiazole derivatives, noting their ability to inhibit pro-inflammatory cytokines. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

- Preparation of Thiazole and Pyran Intermediates : This is often achieved through organic reactions involving thioamides and haloketones.

- Coupling Reactions : The intermediates are then coupled with the benzoate moiety under controlled conditions to optimize yield and purity.

Common Reactions Include:

- Oxidation : Utilizing oxidizing agents like hydrogen peroxide.

- Reduction : Using sodium borohydride as a reducing agent.

Comparison with Similar Compounds

Pyran-Thiazole Hybrids (Antimicrobial Agents)

Reference Compound : 2-Substituted 4-(4-hydroxy-6-methyl-2H-2-oxopyran-3-yl)thiazoles ()

Pyran-Benzoate Derivatives (Structural Analogs)

Reference Compound: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate ()

- Structural Features: Pyran ring: 3-oxo, 6-methyl substituents. Substituents: 4-methoxyphenoxy and benzoate groups.

- Comparison: The 2-fluorobenzoate in the target compound likely increases metabolic stability compared to the unfluorinated benzoate in . The methoxyphenoxy group in the reference compound may reduce solubility relative to the thiazole-thio-methyl group in the target.

Thioether-Containing Analgesics (Pyrazolo-Pyrimidine Derivatives)

Reference Compound : 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines ()

- Structural Features :

- Pyrazolo-pyrimidine core.

- Thioether-linked 1-naphthylmethyl group.

- Biological Activity : Analgesic (surpassing reference drugs in acetic acid-induced writhing tests) with low toxicity (LD₅₀ = 2000 mg/kg) .

- Comparison: Both compounds share a thioether linkage, but the target’s pyran-thiazole core may favor antimicrobial over analgesic activity.

Benzothiazole-Based Herbicides

Reference Compound : 4-Chloro-2-oxo-3(2H)-benzothiazoleacetic acid (Benazolin, )

- Structural Features :

- Benzothiazole core with acetic acid and chloro substituents.

- Biological Activity : Herbicidal (inhibits plant cell growth) .

- Comparison: The thiazole ring in the target compound is part of a larger hybrid structure, whereas benazolin’s benzothiazole is directly linked to bioactivity. Fluorination in the target may reduce non-target toxicity compared to chlorinated herbicides.

Key Research Findings and Gaps

Structural Determinants of Activity: Thiazole and pyran hybrids () highlight the importance of heterocyclic diversity in antimicrobial activity. Fluorination in the target compound may enhance stability and bioavailability compared to non-fluorinated analogs .

Toxicity Considerations :

- Thioether-linked compounds (e.g., ) demonstrate low toxicity, suggesting the target compound may share this profile.

Research Gaps: No direct pharmacological data for the target compound are available; assumptions are based on structural analogs. Comparative studies on fluorinated vs. non-fluorinated esters in pyran derivatives are needed.

Q & A

Q. What are the recommended synthetic routes for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate?

The synthesis involves multi-step organic reactions. Key steps include:

- Thiazole Intermediate Preparation : React 4-methylthiazole with a thiol reagent under controlled conditions to form the thiazole-sulfur linkage .

- Pyran-Ester Coupling : Use nucleophilic substitution to attach the fluorobenzoate group to the pyran ring. Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : Use H and C NMR to confirm the thiazole (δ 7.2–7.5 ppm for aromatic protons), pyran (δ 5.8–6.3 ppm for ring protons), and fluorobenzoate (δ 122–135 ppm for F coupling) groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 435.44 (CHFNOS) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm) and thioether bonds (C-S at ~650 cm) .

Q. What experimental designs are optimal for assessing its biological activity?

- Kinase Inhibition Assays : Use ATP-competitive binding assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases (IC values typically <10 μM) .

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against S. aureus and E. coli (dose range: 1–100 μg/mL) .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to fluorouracil controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed using analogs of this compound?

Compare derivatives with halogen substitutions (Table 1):

| Compound | Substituent | Bioactivity (IC, μM) |

|---|---|---|

| 2-Fluorobenzoate (target) | F | 8.2 (Kinase X) |

| 4-Chlorobenzoate analog | Cl | 12.5 (Kinase X) |

| 4-Bromobenzoate analog | Br | 15.7 (Kinase X) |

Key Findings : Fluorine enhances electronegativity, improving target binding affinity .

Q. How to resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values)?

Q. What strategies are effective for identifying molecular targets?

- Chemoproteomics : Use affinity-based probes (biotinylated derivatives) for pull-down assays followed by LC-MS/MS .

- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., PDB 3POZ) with AutoDock Vina (ΔG < -8 kcal/mol suggests strong binding) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to validate target engagement .

Q. How to address stability and solubility challenges in in vitro studies?

Q. What computational methods predict pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding mode stability in aqueous environments .

Data Contradiction Analysis

- Conflicting Bioactivity Reports : Differences in IC values may arise from assay variability (e.g., ATP concentration in kinase assays). Normalize data using internal controls (e.g., staurosporine) .

Tables

Table 1 : Comparative Bioactivity of Halogen-Substituted Analogs

Table 2 : Recommended Analytical Techniques and Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.